molecular formula C11H15ClN4O B6462123 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride CAS No. 2549027-04-3

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride

Cat. No.: B6462123
CAS No.: 2549027-04-3
M. Wt: 254.71 g/mol
InChI Key: LLPRCATVWQOXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride is a nitrogen-rich spirocyclic compound featuring a unique tetraaza core and a phenyl substituent. Its spiro[4.4] backbone confers structural rigidity, while the hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name

2-phenyl-1,2,4,7-tetrazaspiro[4.4]nonan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c16-10-13-11(6-7-12-8-11)14-15(10)9-4-2-1-3-5-9;/h1-5,12,14H,6-8H2,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPRCATVWQOXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12NC(=O)N(N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride involves a [3+2] cycloaddition reaction. This reaction typically involves nitrile imines and arylidenethiohydantoins as starting materials . The nitrile imines are generated in situ from hydrazonyl chlorides, and the reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety . The reaction conditions are generally mild, and the yields are moderate to good .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antitumor effects.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as covalent inhibitors against KRAS G12C, a protein involved in cancer. The compound’s structure allows it to bind covalently to the target protein, thereby inhibiting its activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents and Backbones

7-Amino-2-azaspiro[4.4]nonan-3-one Hydrochloride
  • Structure : Lacks the phenyl group and two nitrogen atoms compared to the target compound.
  • Molecular Weight : 190.67 g/mol .
  • The 7-amino group may enhance hydrogen-bonding interactions but could also increase metabolic instability .
  • Status : Discontinued commercially, suggesting challenges in synthesis or stability .
2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
  • Structure : Retains the spiro[4.4] framework but has fewer nitrogen atoms (two instead of four).
  • Availability : Priced at €1,044.00/g, indicating high demand as a building block .
  • Functional Impact : Reduced nitrogen content likely diminishes coordination capabilities with metal ions or polar targets compared to the tetraaza derivative .
4-(2-Phenylethyl)-1,7-Dithia-4-azaspiro[4.4]nonan-3-one 7,7-Dioxide
  • Structure : Incorporates sulfur atoms and a 7,7-dioxide moiety instead of nitrogen .
  • Reactivity: Sulfur and dioxides may confer resistance to oxidative metabolism but reduce nucleophilicity.

Compounds with Altered Ring Sizes

2,8-Diazaspiro[4.5]decan-3-one Hydrochloride
  • Structure : Features a larger spiro[4.5]decan backbone.
  • Impact : Increased ring size enhances conformational flexibility, which could improve adaptability to diverse targets but reduce selectivity .
2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride
  • Structure : Smaller spiro[3.5] system with altered nitrogen positions.
  • Reactivity : Strain in the smaller ring may increase reactivity, while the nitrogen arrangement favors specific coordination geometries .

Functional and Pharmacological Comparisons

Solubility and Stability
  • The hydrochloride salt in the target compound improves aqueous solubility over neutral analogues like 4-(2-phenylethyl)-1,7-dithia-4-azaspiro derivatives .
  • Compounds with multiple nitrogen atoms (e.g., tetraaza derivatives) may exhibit pH-dependent stability due to protonation effects .

Biological Activity

2-Phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C18H26N2O2C_{18}H_{26}N_2O_2, and it possesses a complex arrangement of nitrogen atoms that may influence its interaction with biological targets.

Antioxidant and Antimicrobial Properties

Research has indicated that spiro compounds, including derivatives of this compound, exhibit significant antioxidant and antimicrobial activities. A study highlighted the synthesis of various spiro derivatives that demonstrated promising results against microbial strains and oxidative stress markers .

Osteoclast Inhibition

One of the notable biological activities of this compound is its ability to inhibit osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their overactivity is linked to conditions such as osteoporosis. A study reported that certain derivatives of diazaspiro compounds effectively inhibited both mouse and human osteoclast activities without adversely affecting osteoblast function or overall bone formation . This suggests a potential application in developing anti-osteoporotic therapies.

The mechanism through which this compound exerts its effects appears to involve modulation of signaling pathways related to cell adhesion and survival. The compound may interact with specific receptors or enzymes involved in osteoclast differentiation and function.

Preclinical Studies

In preclinical models involving ovariectomized mice (a common model for studying osteoporosis), treatment with derivatives similar to this compound resulted in significant reductions in bone loss without impairing bone formation processes. This dual action highlights the therapeutic potential of this class of compounds in managing bone diseases .

Data Tables

Property Value
Molecular FormulaC18H26N2O2
CAS Number885275-24-1
Antioxidant ActivitySignificant
Osteoclast InhibitionYes
Impact on OsteoblastsNo negative impact

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.